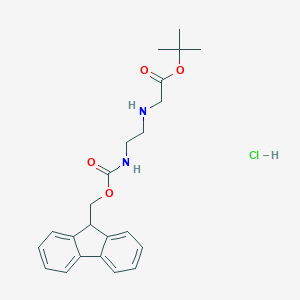
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-difluorophenyl)-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-difluorophenyl)-, (S)- is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Scientific Research Applications
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-difluorophenyl)-, (S)- has potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory activities, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-difluorophenyl)-, (S)- is not fully understood. However, studies have suggested that the compound may exert its biological effects by inhibiting the activity of specific enzymes or proteins involved in various cellular processes.
Biochemical and Physiological Effects:
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-difluorophenyl)-, (S)- has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of several bacterial and fungal strains, as well as cancer cell lines. Additionally, the compound has been shown to possess anti-inflammatory properties, which may make it a potential treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-difluorophenyl)-, (S)- in lab experiments is its broad spectrum of biological activities. The compound has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory activities, making it a versatile tool for studying various cellular processes. However, one limitation of using the compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe concentration range of the compound for in vitro and in vivo experiments.
Future Directions
There are several future directions for research on 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-difluorophenyl)-, (S)-. One potential direction is to investigate the compound's potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another direction is to explore the compound's mechanism of action and identify its molecular targets. Additionally, further studies are needed to determine the compound's pharmacokinetic and pharmacodynamic properties, as well as its potential toxicity and side effects.
Synthesis Methods
The synthesis of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-difluorophenyl)-, (S)- involves the reaction of 2,6-difluoroaniline and 2-mercapto benzimidazole in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of a thiazole ring and the subsequent cyclization of the intermediate product to form the final compound.
Properties
| 194161-14-3 | |
Molecular Formula |
C15H10F2N2S |
Molecular Weight |
288.32 g/mol |
IUPAC Name |
(1S)-1-(2,6-difluorophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |
InChI |
InChI=1S/C15H10F2N2S/c16-9-4-3-5-10(17)14(9)15-19-12-7-2-1-6-11(12)18-13(19)8-20-15/h1-7,15H,8H2/t15-/m0/s1 |
InChI Key |
AMLBAOPYPUXEQF-HNNXBMFYSA-N |
Isomeric SMILES |
C1C2=NC3=CC=CC=C3N2[C@@H](S1)C4=C(C=CC=C4F)F |
SMILES |
C1C2=NC3=CC=CC=C3N2C(S1)C4=C(C=CC=C4F)F |
Canonical SMILES |
C1C2=NC3=CC=CC=C3N2C(S1)C4=C(C=CC=C4F)F |
| 194161-14-3 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B63361.png)



![2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine](/img/structure/B63375.png)

![Naphth[2,1-d]oxazole, 2-ethoxy-3a,4,5,9b-tetrahydro-, cis-(9CI)](/img/structure/B63377.png)




